molecular formula C18H13F3N4O2S B11177583 3-[2-(1,3-Benzothiazol-2-yl)hydrazinyl]-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione

3-[2-(1,3-Benzothiazol-2-yl)hydrazinyl]-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione

Cat. No.: B11177583
M. Wt: 406.4 g/mol
InChI Key: FCPDBQXAYNNPSS-UHFFFAOYSA-N
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Description

3-[2-(1,3-Benzothiazol-2-yl)hydrazinyl]-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione is a complex organic compound that features a benzothiazole moiety, a trifluoromethyl group, and a pyrrolidine-2,5-dione structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(1,3-Benzothiazol-2-yl)hydrazinyl]-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

3-[2-(1,3-Benzothiazol-2-yl)hydrazinyl]-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran (THF).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products

    Oxidation: Oxidized derivatives of the benzothiazole and pyrrolidine-2,5-dione moieties.

    Reduction: Reduced forms of the benzothiazole and pyrrolidine-2,5-dione moieties.

    Substitution: Substituted benzothiazole derivatives.

Scientific Research Applications

3-[2-(1,3-Benzothiazol-2-yl)hydrazinyl]-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[2-(1,3-Benzothiazol-2-yl)hydrazinyl]-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[2-(1,3-Benzothiazol-2-yl)hydrazinyl]-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound for drug development and other applications.

Properties

Molecular Formula

C18H13F3N4O2S

Molecular Weight

406.4 g/mol

IUPAC Name

3-[2-(1,3-benzothiazol-2-yl)hydrazinyl]-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione

InChI

InChI=1S/C18H13F3N4O2S/c19-18(20,21)10-4-3-5-11(8-10)25-15(26)9-13(16(25)27)23-24-17-22-12-6-1-2-7-14(12)28-17/h1-8,13,23H,9H2,(H,22,24)

InChI Key

FCPDBQXAYNNPSS-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)N(C1=O)C2=CC=CC(=C2)C(F)(F)F)NNC3=NC4=CC=CC=C4S3

Origin of Product

United States

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